molecular formula C20H18FN3O B3411933 1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole CAS No. 921842-95-7

1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole

Cat. No.: B3411933
CAS No.: 921842-95-7
M. Wt: 335.4 g/mol
InChI Key: IWMAXTRRVVRQFO-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a fluorophenyl group and an oxadiazole ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O/c1-13(2)19-22-23-20(25-19)18-11-14-7-4-6-10-17(14)24(18)12-15-8-3-5-9-16(15)21/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMAXTRRVVRQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
Reactant of Route 2
1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
Reactant of Route 3
1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
Reactant of Route 4
1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
Reactant of Route 5
1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
Reactant of Route 6
1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole

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